molecular formula C6H7BrN2 B1627881 2-(1-Bromoethyl)pyrazine CAS No. 91920-65-9

2-(1-Bromoethyl)pyrazine

Cat. No. B1627881
CAS RN: 91920-65-9
M. Wt: 187.04 g/mol
InChI Key: QMMIOALOPQNWJY-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)pyrazine is a nitrogen-containing heterocyclic compound . It belongs to the class of diazines and is a symmetrical molecule with the chemical formula C4H4N2 .


Synthesis Analysis

The synthesis of pyrazine derivatives has been studied extensively. For instance, 2-(1-Bromoethyl)pyrazine can be obtained as a minor product from reactions of S-nucleophiles with 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile . Other synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 2-(1-Bromoethyl)pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Chemical Reactions Analysis

Pyrazines, including 2-(1-Bromoethyl)pyrazine, have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .


Physical And Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .

Scientific Research Applications

Pharmaceuticals

Pyrrolopyrazine, a compound that contains pyrrole and pyrazine rings like “2-(1-Bromoethyl)pyrazine”, has been employed in various pharmaceutical applications . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Organic Materials

Nitrogen-containing heterocycles, such as “2-(1-Bromoethyl)pyrazine”, have been used in the development of organic materials . These compounds can contribute to the properties of the material, such as its stability, conductivity, and reactivity .

Natural Products

Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life . These compounds can serve as bioactive molecules in these organisms .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Anti-inflammatory Activity

Compounds with a pyrrolopyrazine scaffold have demonstrated anti-inflammatory activity . This suggests that “2-(1-Bromoethyl)pyrazine” could potentially be used in the treatment of inflammatory conditions .

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . Therefore, “2-(1-Bromoethyl)pyrazine” might be useful in the development of antiviral drugs .

Antifungal Activity

Pyrrolopyrazine derivatives have also shown antifungal activities . This indicates that “2-(1-Bromoethyl)pyrazine” could potentially be used in the development of antifungal agents .

Antioxidant Activity

Compounds with a pyrrolopyrazine scaffold have demonstrated antioxidant activity . This suggests that “2-(1-Bromoethyl)pyrazine” could potentially be used in the treatment of conditions related to oxidative stress .

Safety And Hazards

2-(1-Bromoethyl)pyrazine is used for research and development under the supervision of a technically qualified individual . It has been classified as having acute toxicity, oral (Category 4), H302, and skin corrosion/irritation (Category 2), H315 .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-(1-bromoethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMIOALOPQNWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603760
Record name 2-(1-Bromoethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bromoethyl)pyrazine

CAS RN

91920-65-9
Record name 2-(1-Bromoethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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